molecular formula C15H15ClN2O2S B6539913 N'-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060350-06-2

N'-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539913
CAS No.: 1060350-06-2
M. Wt: 322.8 g/mol
InChI Key: LENGFIGIEOPEFH-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that features a chlorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The reaction begins with the formation of an intermediate by reacting 4-chlorobenzyl chloride with thiophene-3-ethylamine in the presence of a base such as sodium hydroxide.

    Coupling reaction: The intermediate is then coupled with ethanediamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and thiophene groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-bromophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
  • N’-[(4-fluorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide
  • N’-[(4-methylphenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Uniqueness

N’-[(4-chlorophenyl)methyl]-N-[2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly affect its chemical reactivity and biological activity. The combination of the chlorophenyl and thiophene groups also provides distinct electronic properties that can be advantageous in various applications.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-3-1-11(2-4-13)9-18-15(20)14(19)17-7-5-12-6-8-21-10-12/h1-4,6,8,10H,5,7,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGFIGIEOPEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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